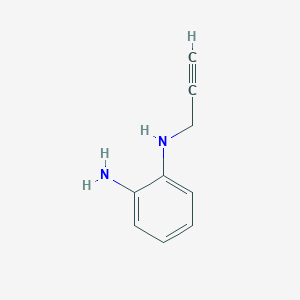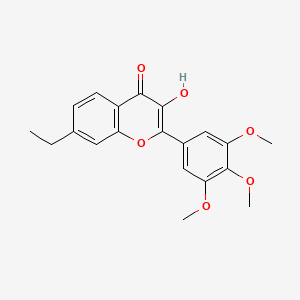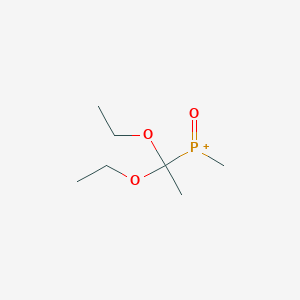
3-(4-AMINO-IMIDAZOL-1-YL)-PROPIONITRILE 2HCL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-AMINO-IMIDAZOL-1-YL)-PROPIONITRILE 2HCL is a chemical compound with a unique structure that includes an imidazole ring substituted with a cyanoethyl group and an amino group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-AMINO-IMIDAZOL-1-YL)-PROPIONITRILE 2HCL typically involves the reaction of imidazole with 2-bromoacetonitrile under basic conditions. The reaction proceeds through nucleophilic substitution, where the imidazole nitrogen attacks the electrophilic carbon of the bromoacetonitrile, resulting in the formation of the cyanoethyl group on the imidazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
化学反应分析
Types of Reactions: 3-(4-AMINO-IMIDAZOL-1-YL)-PROPIONITRILE 2HCL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of imidazole derivatives with oxidized functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the cyano group to an amine group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed:
Oxidation: Oxidized imidazole derivatives.
Reduction: Amino-substituted imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
科学研究应用
3-(4-AMINO-IMIDAZOL-1-YL)-PROPIONITRILE 2HCL has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various industrial compounds
作用机制
The mechanism of action of 3-(4-AMINO-IMIDAZOL-1-YL)-PROPIONITRILE 2HCL involves its interaction with specific molecular targets and pathways. The cyanoethyl group can participate in nucleophilic addition reactions, while the amino group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
相似化合物的比较
- 1-(2-Cyanoethyl)-2-ethyl-4-methylimidazole
- 2-Cyanoethylhydrazine
- 3-aryl-1-(2-cyanoethyl)-4-formylpyrazoles
Comparison: 3-(4-AMINO-IMIDAZOL-1-YL)-PROPIONITRILE 2HCL is unique due to the presence of both a cyanoethyl group and an amino group on the imidazole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to similar compounds. For example, 1-(2-Cyanoethyl)-2-ethyl-4-methylimidazole has an additional ethyl and methyl group, which can influence its solubility and reactivity .
属性
分子式 |
C6H8N4 |
|---|---|
分子量 |
136.15 g/mol |
IUPAC 名称 |
3-(4-aminoimidazol-1-yl)propanenitrile |
InChI |
InChI=1S/C6H8N4/c7-2-1-3-10-4-6(8)9-5-10/h4-5H,1,3,8H2 |
InChI 键 |
HZURCZYYVNESLQ-UHFFFAOYSA-N |
规范 SMILES |
C1=C(N=CN1CCC#N)N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-Methoxy-2-[3-(4-morpholinyl)propoxy]benzaldehyde](/img/structure/B8644234.png)





![6-Bromo-1,2-dihydro-3H-pyrrolo[1,2-c]imidazol-3-one](/img/structure/B8644291.png)


